molecular formula C9H4ClN3O2 B1391033 6-chloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6,10,12-pentaen-4-one CAS No. 1198475-28-3

6-chloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6,10,12-pentaen-4-one

Cat. No.: B1391033
CAS No.: 1198475-28-3
M. Wt: 221.6 g/mol
InChI Key: SYUZMWVIBKXLNH-UHFFFAOYSA-N
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Description

4-Chloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-ol is a heterocyclic compound that features a fused ring system combining pyridine, furan, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while cyclization reactions can produce more complex fused ring systems.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cell growth and proliferation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-ol is unique due to its fused ring system, which combines pyridine, furan, and pyrimidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-chloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6,10,12-pentaen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3O2/c10-7-6-5(12-9(14)13-7)4-2-1-3-11-8(4)15-6/h1-3H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUZMWVIBKXLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC3=C(NC(=O)N=C23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6,10,12-pentaen-4-one
Reactant of Route 2
6-chloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6,10,12-pentaen-4-one
Reactant of Route 3
Reactant of Route 3
6-chloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6,10,12-pentaen-4-one
Reactant of Route 4
6-chloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6,10,12-pentaen-4-one
Reactant of Route 5
Reactant of Route 5
6-chloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6,10,12-pentaen-4-one
Reactant of Route 6
Reactant of Route 6
6-chloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6,10,12-pentaen-4-one

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